2,3-Oxidosqualene

Catalog No.
S630035
CAS No.
7200-26-2
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Oxidosqualene

CAS Number

7200-26-2

Product Name

2,3-Oxidosqualene

IUPAC Name

2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+

InChI Key

QYIMSPSDBYKPPY-BANQPHDMSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C

Synonyms

2,3-EDSQ, 2,3-epoxy-2,3-dihydrosqualene, 2,3-oxidosqualene, 2,3-oxidosqualene, (all-E)-(+-)-isomer, 2,3-oxidosqualene, (R)-isomer, 2,3-oxidosqualene, (R-(all-E))-isomer, 2,3-oxidosqualene, (S)-isomer, 2,3-oxidosqualene, (S-(all-E))-isomer, squalene monohydroperoxide, squalene peroxide, squalene-2,3-epoxide, squalene-2,3-oxide

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C)/C)C

Description

The exact mass of the compound 2,3-Oxidosqualene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of squalene triterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Oxidosqualene is a key intermediate molecule in the biosynthesis of sterols (). Sterols are a diverse group of organic compounds with a core structure of four fused carbon rings. They play essential roles in many biological processes, including:

  • Maintaining the proper fluidity and function of cell membranes ()
  • Serving as precursors for steroid hormones, such as cortisol and estrogen ()
  • Contributing to vitamin D synthesis ()

Scientists are interested in 2,3-Oxidosqualene for several reasons:

  • Understanding cholesterol production: Because it is a critical intermediate in the pathway that leads to cholesterol, research on 2,3-Oxidosqualene can shed light on how cholesterol is regulated in the body. This knowledge may be useful in developing drugs to treat cholesterol-related diseases ().
  • Investigating new antifungal agents: Some fungi require sterols for growth. By inhibiting the enzymes involved in sterol biosynthesis, such as the enzyme that converts 2,3-Oxidosqualene to lanosterol, researchers may be able to develop new antifungal medications ().
  • Exploring plant sterol metabolism: Plants also produce sterols, and studying 2,3-Oxidosqualene in plants can help scientists understand how these important molecules are made in different organisms ().

2,3-Oxidosqualene is a crucial organic compound classified as a triterpenoid, derived from squalene through enzymatic oxidation. It plays a vital role as an intermediate in the biosynthesis of sterols and other bioactive compounds. Structurally, it features a complex arrangement of carbon atoms, making it hydrophobic and relatively insoluble in water. This compound is primarily found in the membranes of eukaryotic cells, where it serves as a substrate for various enzymatic reactions, particularly those catalyzed by oxidosqualene cyclases .

The primary chemical reaction involving 2,3-oxidosqualene is its cyclization to form lanosterol, a precursor to cholesterol and other sterols. This reaction is catalyzed by enzymes known as oxidosqualene cyclases. The mechanism involves the opening of an epoxide ring followed by a series of ring closures and hydride shifts, resulting in the formation of multiple cyclic structures from the linear precursor . The complexity of this enzymatic process is notable, as it requires precise conformational changes within the enzyme's active site to facilitate the transformation .

2,3-Oxidosqualene exhibits significant biological activity. It acts as a precursor in the biosynthesis of sterols, which are essential for maintaining cell membrane integrity and fluidity. Additionally, it has been shown to enhance the stress tolerance of engineered organisms such as Escherichia coli, where its integration leads to improved membrane stability under adverse conditions . Furthermore, its derivatives possess various pharmacological properties, including anti-inflammatory and anticancer activities .

The synthesis of 2,3-oxidosqualene can be achieved through several methods:

  • Natural Biosynthesis: In eukaryotic organisms, it is synthesized from farnesyl pyrophosphate via squalene synthase and subsequently converted into 2,3-oxidosqualene by squalene monooxygenase.
  • Microbial Fermentation: Recent studies have demonstrated that genetically engineered strains of E. coli can produce 2,3-oxidosqualene by incorporating eukaryotic biosynthetic pathways .
  • Chemical Synthesis: Laboratory methods may involve multi-step synthetic routes starting from simpler organic compounds to construct the complex structure of 2,3-oxidosqualene.

2,3-Oxidosqualene has several applications across various fields:

  • Pharmaceuticals: Its derivatives are used in drug formulations due to their biological activity.
  • Cosmetics: It serves as an emollient and skin-conditioning agent in cosmetic products.
  • Nutraceuticals: As a dietary supplement, it is believed to contribute to health benefits related to cholesterol management .

Several compounds share structural or functional similarities with 2,3-oxidosqualene. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeKey FunctionsUnique Features
SqualeneLinear triterpenePrecursor for sterolsDirectly involved in sterol biosynthesis
LanosterolCyclic triterpenePrecursor for cholesterolFirst cyclic product from 2,3-oxidosqualene
CycloartenolCyclic triterpenePrecursor for phytosterolsFound predominantly in plants
ErgosterolSterolComponent of fungal membranesUnique to fungi

Each of these compounds plays distinct roles in biological systems while sharing common pathways in their biosynthetic origins. The unique structural characteristics of 2,3-oxidosqualene allow it to serve as a versatile precursor in various metabolic processes.

Historical Context and Discovery

The identification of 2,3-oxidosqualene as a sterol biosynthesis intermediate emerged from landmark studies in the 1960s. Regen et al. (1966) first demonstrated its role as the direct precursor to lanosterol in cholesterol biosynthesis through isotopic labeling experiments in rat liver microsomes. This discovery resolved longstanding questions about the oxygen insertion mechanism in sterol formation, distinguishing it from alternative hydroxylation pathways.

Subsequent work in the 1970s-1990s revealed its dual role in plant metabolism:

  • Primary metabolism: Cycloartenol production for membrane sterols
  • Secondary metabolism: Triterpenoid scaffolds for defensive compounds

The evolutionary divergence of 2,3-oxidosqualene-utilizing enzymes became apparent with the cloning of OSC genes from Arabidopsis (cycloartenol synthase) and Saccharomyces (lanosterol synthase) in the 1990s.

Pivotal Role as Metabolic Intermediate

2,3-Oxidosqualene occupies a central position in isoprenoid biosynthesis, directing carbon flux toward three major metabolic branches:

PathwayProduct ClassKey EnzymesOrganisms
Cholesterol SynthesisLanosterol → CholesterolLanosterol synthase (LAS)Animals, Fungi
Phytosterol SynthesisCycloartenol → SitosterolCycloartenol synthase (CAS)Plants
Triterpenoid Synthesisβ-Amyrin, α-AmyrinMultifunctional OSCsPlants, Some Microbes

This molecule's stereochemistry critically determines downstream products:

  • (S)-2,3-oxidosqualene: Substrate for LAS/CAS and triterpenoid synthases
  • (R)-2,3-oxidosqualene: Competitive inhibitor of lanosterol synthase (Ki = 0.8 μM)

Recent metabolomic studies in Actinidia eriantha demonstrated that 2,3-oxidosqualene cyclization specificity directly controls the ratio of ursane-type (α-amyrin-derived) to oleanane-type (β-amyrin-derived) triterpenoids, which have distinct pharmacological properties.

Position within Isoprenoid Biosynthetic Networks

The mevalonate pathway generates 2,3-oxidosqualene through a conserved enzymatic cascade:

  • Squalene synthesis:

    • Condensation of six isopentenyl pyrophosphate (IPP) units
    • Catalyzed by squalene synthase (SQS)
  • Epoxidation:

    • Stereo-specific oxidation by squalene monooxygenase (SQLE)
    • Requires NADPH and FAD cofactors
graph LR  A[Acetyl-CoA] --> B[Mevalonate Pathway]  B --> C[Squalene]  C -->|SQLE| D[2,3-Oxidosqualene]  D --> E[Cycloartenol]  D --> F[Lanosterol]  D --> G[Triterpenoids]  

Cellular localization studies in yeast revealed compartment-specific fates:

  • Endoplasmic reticulum: 95% of SQLE activity directs 2,3-oxidosqualene to sterol synthesis
  • Lipid droplets: Storage pool for squalene, with limited epoxidation capacity

The mevalonate pathway is the primary route for 2,3-oxidosqualene biosynthesis in eukaryotes, including fungi, plants, and animals. This pathway begins with acetyl-coenzyme A (acetyl-CoA), which undergoes a series of condensations and reductions to produce the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially assembled into larger intermediates:

  • Acetyl-CoA to 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA):
    Two acetyl-CoA molecules condense to form acetoacetyl-CoA, which subsequently reacts with a third acetyl-CoA to yield HMG-CoA. This reaction is catalyzed by HMG-CoA synthase.

  • HMG-CoA to Mevalonate:
    HMG-CoA reductase (HMGR), the rate-limiting enzyme of the pathway, reduces HMG-CoA to mevalonate using NADPH as a cofactor. This step is pharmacologically targeted by statins to lower cholesterol levels [5].

  • Mevalonate to Farnesyl Pyrophosphate (FPP):
    Mevalonate undergoes phosphorylation and decarboxylation to form IPP and DMAPP. These intermediates are condensed by farnesyl pyrophosphate synthase (FPPS) to produce FPP, a 15-carbon isoprenoid [2] [5].

  • FPP to Squalene:
    Two FPP molecules are coupled by squalene synthase (SQS) in a head-to-head condensation, yielding squalene, a 30-carbon hydrocarbon. Squalene is the direct precursor to 2,3-oxidosqualene [1] [5].

  • Epoxidation of Squalene:
    Squalene monooxygenase (SQLE/ERG1) catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene. This oxygen-dependent reaction requires NADPH and involves a flavin adenine dinucleotide (FAD) cofactor [4] [7].

Key Enzymes in the Mevalonate Pathway

EnzymeFunctionLocalization
HMG-CoA synthaseCondenses acetyl-CoA to HMG-CoACytosol
HMG-CoA reductaseReduces HMG-CoA to mevalonateEndoplasmic reticulum
Farnesyl PP synthaseSynthesizes FPP from IPP/DMAPPCytosol
Squalene synthaseConverts FPP to squaleneEndoplasmic reticulum
Squalene monooxygenaseEpoxidizes squalene to 2,3-oxidosqualeneEndoplasmic reticulum

Non-Mevalonate Pathway Contributions

While the mevalonate pathway is the sole source of 2,3-oxidosqualene in eukaryotes, the non-mevalonate (methylerythritol phosphate, MEP) pathway contributes to IPP/DMAPP biosynthesis in bacteria, apicomplexan parasites, and plant chloroplasts. However, this pathway does not directly produce 2,3-oxidosqualene. Instead, it supplies IPP/DMAPP for downstream isoprenoids such as plastoquinones and carotenoids. In organisms relying on the MEP pathway, squalene and its epoxide are absent, as sterol biosynthesis is restricted to mevalonate pathway-dependent systems [3] [6].

Distinguishing Features of the Two Pathways

FeatureMevalonate PathwayNon-Mevalonate Pathway
SubstrateAcetyl-CoAPyruvate + glyceraldehyde-3-phosphate
Key intermediatesMevalonate, FPP, squaleneMethylerythritol phosphate, HMBPP
OrganismsEukaryotes, archaeaBacteria, plant chloroplasts
End productsSterols, triterpenoids, dolicholsHemiterpenes, monoterpenes, carotenoids

Squalene Monooxygenase Mechanism

Squalene monooxygenase (SQLE/ERG1) is a membrane-bound flavoprotein responsible for the epoxidation of squalene. Its catalytic cycle involves three distinct phases:

  • Flavin Reduction:
    NADPH donates electrons to FAD via NADPH-cytochrome P450 reductase, generating FADH₂.

  • Oxygen Activation:
    FADH₂ reacts with molecular oxygen to form a flavin hydroperoxide (FAD-OOH).

  • Substrate Epoxidation:
    The terminal oxygen of FAD-OOH is transferred to squalene, forming 2,3-oxidosqualene and water. The reaction proceeds with strict stereospecificity, producing only the (3S)-epoxide isomer [4] [7].

Structural and Functional Insights

  • Catalytic Domain: The C-terminal domain of SQLE contains the FAD-binding site and oxygenase active site.
  • Regulatory Domain: The N-terminal domain regulates enzyme stability and degradation in response to cholesterol levels [7].
  • Alternative Isoforms: Some eukaryotes, including Trypanosoma brucei, utilize a cytochrome b5-dependent squalene epoxidase unrelated to the canonical FAD-based enzyme [4].

Regulation of 2,3-Oxidosqualene Formation

The production of 2,3-oxidosqualene is tightly controlled at transcriptional, post-translational, and metabolic levels:

  • Transcriptional Regulation:

    • Sterol Regulatory Element-Binding Proteins (SREBPs): Activate genes encoding HMGR, SQS, and SQLE under low sterol conditions [5].
    • Upstream Stimulatory Factors (USFs): Enhance SQLE expression in response to oxidative stress [7].
  • Post-Translational Modifications:

    • Cholesterol-Mediated Degradation: High cholesterol levels trigger ubiquitination and proteasomal degradation of SQLE via its N-terminal regulatory domain [7].
    • ERG7-Dependent Stabilization: In Saccharomyces cerevisiae, the lanosterol synthase ERG7 stabilizes SQLE by preventing its ubiquitination, thereby promoting 2,3-oxidosqualene accumulation [1].
  • Metabolic Feedback:

    • Squalene Feedforward Regulation: Elevated squalene concentrations stabilize SQLE by binding to its regulatory domain, creating a feedforward loop to ensure substrate flux [7].
    • Competition with Ergosterol/Cholesterol Pathways: In engineered yeast strains, downregulating ERG7 increases SQLE stability and redirects 2,3-oxidosqualene toward triterpenoid synthesis rather than sterol production [1].

Regulatory Interactions in S. cerevisiae

FactorEffect on 2,3-OxidosqualeneMechanism
ERG7 deletion↑ 2,3-Oxidosqualene (up to 279-fold)Stabilizes SQLE by reducing degradation
GAL1 promoter-driven SQLE↑ 2,3:22,23-DioxidosqualeneEnhances ERG1 expression and activity
tHMG1 overexpression↑ Squalene poolIncreases MVA pathway flux

XLogP3

10.3

Hydrogen Bond Acceptor Count

1

Exact Mass

426.386166214 g/mol

Monoisotopic Mass

426.386166214 g/mol

Heavy Atom Count

31

UNII

2Y5JJZ8E4W

Wikipedia

2,3-Oxidosqualene

Dates

Last modified: 07-17-2023

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